molecular formula C17H14FN3O3 B2574388 N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide CAS No. 1436326-18-9

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide

Cat. No.: B2574388
CAS No.: 1436326-18-9
M. Wt: 327.315
InChI Key: JLCYKARYMNZBRT-UHFFFAOYSA-N
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Description

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is a complex organic compound with a unique structure that includes a benzyl group, a cyanomethyl group, a fluorine atom, a methyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide typically involves multi-step organic reactions. One common method involves the reaction of 5-fluoro-3-methyl-2-nitrobenzoic acid with benzylamine and cyanomethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as copper chloride, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular DNA and proteins can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide is unique due to the presence of the fluorine atom and the nitrobenzamide moiety, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the nitrobenzamide group contributes to its reactivity and potential therapeutic effects .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-benzyl-N-(cyanomethyl)-5-fluoro-3-methyl-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3/c1-12-9-14(18)10-15(16(12)21(23)24)17(22)20(8-7-19)11-13-5-3-2-4-6-13/h2-6,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCYKARYMNZBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)N(CC#N)CC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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